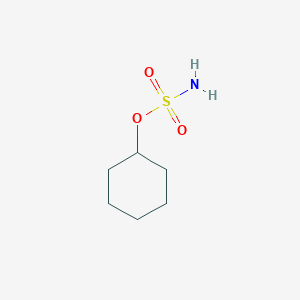

Cyclohexyl sulfamate

Descripción

Propiedades

Fórmula molecular |

C6H13NO3S |

|---|---|

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

cyclohexyl sulfamate |

InChI |

InChI=1S/C6H13NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9) |

Clave InChI |

JWOSTXBESVWMJW-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)OS(=O)(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Preparation via Reaction of Cyclohexylamine with Ammonium Sulfamate

One prominent method involves the reaction of cyclohexylamine with ammonium sulfamate to form cyclohexylammonium sulfamate, which can subsequently be converted to cyclohexyl sulfamate salts.

-

- Cyclohexylamine and ammonium sulfamate are mixed in at least stoichiometric amounts, often with a slight excess of cyclohexylamine (up to 100% excess) to drive the reaction.

- The mixture is heated, typically between 80°C and 130°C, to promote the removal of ammonia gas evolved during the reaction.

- The reaction can be conducted in batch or continuous processes, with the reaction mixture maintained under sufficient pressure to keep cyclohexylamine in the liquid phase.

- The product, cyclohexylammonium sulfamate, can be isolated by crystallization or other separation methods.

-

$$

\text{Cyclohexylamine} + \text{Ammonium sulfamate} \rightarrow \text{Cyclohexylammonium sulfamate} + \text{Ammonia (gas)}

$$ -

- The reaction proceeds with minimal energy change, reducing localized heating issues.

- Viscosity decreases as temperature rises, facilitating mixing.

- The method is flexible regarding the order of addition and heating conditions.

Temperature and Pressure Conditions:

Parameter Value Range Temperature 80–130°C Pressure Sufficient to maintain liquid cyclohexylamine Cyclohexylamine excess 0–100% over stoichiometric References: This method is detailed in US Patent 2804477A, highlighting its industrial applicability and flexibility.

Conversion of Cyclohexylammonium Sulfamate to Sodium Cyclohexyl Sulfamate

Following the formation of cyclohexylammonium sulfamate, conversion to sodium cyclohexyl sulfamate involves hydrolysis and neutralization steps:

-

- The cyclohexylammonium-N-cyclohexylsulfamate (a double salt) is hydrolyzed using calcium hydroxide in excess (5–20% over stoichiometric).

- This produces calcium cyclohexylsulfamate, which is water-soluble, and calcium sulfate, which is insoluble and can be separated.

- The calcium cyclohexylsulfamate solution is then reacted with sodium hydroxide (at least stoichiometric, preferably 25% excess) to yield sodium cyclohexyl sulfamate.

- The process avoids formation of additional sulfate salts, resulting in high purity sodium cyclohexyl sulfamate.

-

$$

\text{Cyclohexylammonium-N-cyclohexylsulfamate} + \text{Ca(OH)}2 \rightarrow \text{Calcium cyclohexylsulfamate} + \text{CaSO}4 \downarrow

$$$$

\text{Calcium cyclohexylsulfamate} + \text{NaOH} \rightarrow \text{Sodium cyclohexyl sulfamate} + \text{Ca(OH)}_2 \downarrow

$$ -

- Calcium sulfate precipitates and is removed by filtration.

- Complete dissolution of calcium cyclohexylsulfamate before sodium hydroxide addition is essential to prevent product loss.

- The aqueous reaction medium facilitates separation and purification.

References: Detailed in US Patent 3355485A, emphasizing the purity and yield benefits of this two-step conversion.

Direct Synthesis of Sodium Cyclohexyl Sulfamate from Cyclohexylamine and Sulfamic Acid

Another method involves direct reaction of cyclohexylamine with sulfamic acid, followed by neutralization and distillation steps to obtain sodium cyclohexyl sulfamate:

-

- Cyclohexylamine is added to a reaction vessel and stirred.

- Sulfamic acid is added, and the mixture is heated with steam to dissolve sulfamic acid (90–100°C), then further heated to 120–130°C.

- The reaction proceeds under controlled steam pressure (1.8–6.6 kg/cm²) for extended periods (up to 25 hours) to complete the synthesis.

- After synthesis, alkali liquor (typically sodium hydroxide solution) is added to neutralize the mixture, forming sodium cyclohexyl sulfamate.

- The reaction mixture undergoes distillation to remove azeotropes of water and cyclohexylamine, with back-feeding of cyclohexylamine to maintain reaction balance.

- Additional steps include pH adjustment, water addition, and crystallization to purify the final product.

-

Step Conditions Temperature (dissolution) 90–100°C Temperature (reaction) 120–130°C Steam pressure 1.8–6.6 kg/cm² Reaction time 0.8–25 hours Cyclohexylamine to sulfamic acid ratio 2.5–5:1 (mass ratio) Neutralization time 1–3 hours Distillation Removal of azeotropes; pH control -

- Efficient removal and recycling of ammonia and cyclohexylamine.

- High purity product due to controlled distillation and crystallization.

- The process includes decolorizing steps using activated carbon and pH adjustment to improve product quality.

References: This method is comprehensively described in Chinese Patent CN113956186A, highlighting industrial-scale synthesis and purification techniques.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Reaction of Cyclohexylamine with Ammonium Sulfamate | Cyclohexylamine, Ammonium sulfamate | 80–130°C, pressure to maintain liquid phase | Mild reaction, flexible process, easy ammonia removal | Requires pressure control, ammonia handling |

| Conversion via Calcium Hydroxide and Sodium Hydroxide | Cyclohexylammonium-N-cyclohexylsulfamate, Ca(OH)₂, NaOH | Hydrolysis and neutralization in aqueous solution | High purity product, effective sulfate removal | Multi-step, requires careful dissolution and separation |

| Direct Synthesis from Cyclohexylamine and Sulfamic Acid | Cyclohexylamine, Sulfamic acid, NaOH | 90–130°C, controlled steam pressure, long reaction time | Integrated synthesis and purification, ammonia recycling | Longer reaction time, complex distillation |

Research Findings and Notes

- The reaction between cyclohexylamine and ammonium sulfamate proceeds with minimal energy change, which minimizes localized heating and viscosity issues, facilitating scale-up.

- The use of calcium hydroxide for hydrolysis effectively separates insoluble calcium sulfate, improving product purity in subsequent sodium cyclohexyl sulfamate formation.

- Controlled distillation with back-feeding cyclohexylamine and pH adjustments during direct synthesis ensures minimal loss of reactants and high product quality.

- Excess cyclohexylamine is often employed to drive reactions to completion, but excessive amounts require recycling to maintain process economy.

- Decolorization with activated carbon and pH control steps enhance the purity and appearance of the final sodium cyclohexyl sulfamate product.

Análisis De Reacciones Químicas

Types of Reactions: Cyclohexyl sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexylsulfamic acid derivatives.

Reduction: Reduction reactions can convert it back to cyclohexylamine.

Substitution: It can participate in substitution reactions where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Cyclohexylsulfamic acid derivatives.

Reduction: Cyclohexylamine.

Substitution: Various substituted cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Cyclohexyl sulfamate has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfamate compounds.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in drug development.

Industry: It is used in the production of sweeteners like sodium cyclamate, which is a non-nutritive sweetener.

Mecanismo De Acción

The mechanism of action of cyclohexyl sulfamate involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes and interfere with metabolic pathways. For example, in its role as a sweetener, it interacts with taste receptors to produce a sweet taste without providing calories .

Comparación Con Compuestos Similares

Sodium Cyclamate (Sodium Cyclohexylsulfamate)

- Structure and Applications: Sodium cyclamate (C₆H₁₂NNaO₃S) is the sodium salt of cyclohexyl sulfamic acid.

- Biological Activity : Cyclohexyl sulfamate derivatives exhibit steroid sulfatase (STS) inhibitory activity, with free sulfamates (e.g., compound 1j in ) showing dose-dependent efficacy superior to sodium cyclamate’s sulfonate or N-substituted analogues .

- Analytical Methods : Detection in food matrices (e.g., Baijiu) employs HPLC, similar to methods for sodium cyclamate, though gas chromatography is also applicable .

Key Difference : Sodium cyclamate’s sweetening application contrasts with cyclohexyl sulfamate’s research focus on enzyme inhibition. Regulatory scrutiny of sodium cyclamate (e.g., Canada’s 2022 screening assessment ) highlights safety concerns absent for cyclohexyl sulfamate due to data gaps .

Cyclopentyl Sulfamate

Sulfonate Analogues

N-Substituted Sulfamates

Cyclohexylsulfamic Acid

- Stability and Reactivity : In aqueous solutions, cyclohexyl sulfamate hydrolyzes to cyclohexylsulfamic acid, which can form core-shell structures with carbon quantum dots (CQDs) via hydrogen bonding. This property is exploited in fluorescence-based sensing, unlike sodium cyclamate’s behavior .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: STS Inhibitory Activity ()

| Compound | Relative Activity (vs. 1j) | Notes |

|---|---|---|

| Cyclohexyl sulfamate (1j) | 100% | Dose-dependent inhibition |

| N-Substituted analogue | 10–30% | Reduced efficacy due to substitution |

| Sulfonate analogue | <5% | Poor enzyme interaction |

Research Findings

- STS Inhibition : Cyclohexyl sulfamate’s free sulfamate group and cyclohexyl motif synergize for optimal enzyme inhibition, outperforming cyclopentyl and substituted variants .

- Sensing Applications : Its hydrolysis to cyclohexylsulfamic acid enables unique interactions with CQDs, suggesting utility in environmental or food safety sensors .

- Synthesis Purity : Methods to produce sulfate-free sodium cyclohexyl sulfamate (e.g., via calcium hydroxide precipitation) ensure suitability for food additive research .

Q & A

Q. What are the recommended methods for determining the purity and stability of cyclohexyl sulfamate in laboratory settings?

Cyclohexyl sulfamate’s purity can be assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), as outlined in GB 5009.97-2023 for food matrices . Stability testing should include accelerated degradation studies under controlled temperature (2–8°C) and humidity, with periodic analysis of decomposition byproducts. The compound’s incompatibility with strong oxidizers (e.g., nitrogen oxides) must be considered during experimental design to avoid hazardous reactions .

Q. How should researchers safely handle cyclohexyl sulfamate to minimize exposure risks?

Personal protective equipment (PPE) must include NIOSH/MSHA-certified respirators for dust control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Mechanical exhaust systems and safety showers are mandatory in areas with potential aerosolization . Contaminated clothing must be washed before reuse, and spills should be collected in sealed containers to prevent environmental release .

Q. What analytical techniques are validated for quantifying cyclohexyl sulfamate in biological or environmental samples?

Liquid chromatography-mass spectrometry (LC-MS/MS) is preferred for trace detection in complex matrices, such as food or biological fluids, due to its sensitivity and specificity . Isotope dilution internal standards improve accuracy in quantification, particularly when addressing matrix interference .

Advanced Research Questions

Q. How can researchers address the lack of toxicological data for cyclohexyl sulfamate in preclinical studies?

A tiered approach is recommended:

- In vitro assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) to assess acute cytotoxicity and genotoxicity (e.g., Ames test).

- In vivo models : Conduct subchronic exposure studies in rodents, focusing on organ-specific effects (e.g., renal and hepatic biomarkers).

- Comparative toxicokinetics : Cross-reference data with structurally similar sulfamates (e.g., sodium cyclamate) to predict metabolic pathways .

Q. What experimental designs are optimal for resolving contradictions in cyclohexyl sulfamate’s reactivity data?

Contradictions in SDS-reported reactivity (e.g., incompatibility with oxidizers vs. “no data available” for stability ) necessitate controlled reactivity screenings:

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative stress tests : Expose the compound to NOx/CO2 under varying pressures and temperatures, monitoring gas-phase byproducts via FTIR spectroscopy .

Q. How can environmental persistence and bioaccumulation potential of cyclohexyl sulfamate be systematically evaluated?

- Biodegradation assays : Use OECD 301 series tests to measure mineralization rates in soil/water systems.

- Partition coefficients : Calculate log Kow (octanol-water) and log Koc (organic carbon) to predict mobility in groundwater .

- Ecotoxicity : Conduct acute/chronic exposure studies in Daphnia magna or algae, leveraging structural analogs (e.g., cyclamate) as benchmarks .

Q. What methodological gaps exist in current detection protocols for cyclohexyl sulfamate, and how can they be mitigated?

While GB 5009.97-2023 provides GC/LC-MS methods for food, limitations arise in ethanol-rich matrices (e.g., Baijiu) due to solvent interference. Solutions include:

- Sample pretreatment : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the analyte .

- Derivatization : Use cyclohexylaminosulfonic acid derivatives to enhance chromatographic resolution in GC .

Methodological Recommendations for Data Interpretation

- Contradiction analysis : Cross-validate SDS-reported hazards (e.g., “no classified health hazards” vs. precautionary statements on inhalation risks ) through dose-response studies.

- Statistical rigor : Apply multivariate analysis to distinguish compound-specific effects from confounding variables in toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.